Unii-7HN19N8jpo
説明
UNII-7HN19N8JPO is a chemical substance identified by the CAS registry number 1721-26-2. Below are its key physicochemical and pharmacological properties derived from experimental and computational data :
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| PubChem ID | 74401 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Log Po/w (iLOGP) | 2.13 |
| Log S (ESOL) | -1.96 (moderate solubility) |
| GI Absorption | High |
| BBB Permeability | Yes |
| CYP Inhibition | CYP1A2 inhibitor |
| Synthetic Accessibility | 1.61 (relatively straightforward) |
| Bioavailability Score | 0.55 |
Its ability to cross the blood-brain barrier (BBB) and inhibit CYP1A2 highlights possible neurological or therapeutic applications, though specific indications require further study .
特性
CAS番号 |
127759-24-4 |
|---|---|
分子式 |
C45H78O14 |
分子量 |
843.1 g/mol |
IUPAC名 |
(2S,3R,4S)-4-[(2S,5R,6R,7R,8R,9S)-2-[(2R,3R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-5-methyloxolan-2-yl]-7-methoxy-2,6,8-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid |
InChI |
InChI=1S/C45H78O14/c1-15-32(46)42(10)21-24(3)45(49,59-42)33-20-23(2)38(55-33)43(11)22-31(54-34-17-16-30(50-12)29(8)53-34)39(57-43)41(9)18-19-44(58-41)28(7)37(52-14)26(5)36(56-44)25(4)35(51-13)27(6)40(47)48/h23-39,46,49H,15-22H2,1-14H3,(H,47,48)/t23-,24-,25-,26-,27-,28+,29+,30-,31+,32+,33+,34-,35+,36+,37+,38+,39+,41-,42-,43-,44+,45-/m0/s1 |
InChIキー |
GCWRBUNCTDXUMB-JYAWKEJFSA-N |
SMILES |
CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CC(C(O3)C4(CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)OC6CCC(C(O6)C)OC)C)C)O)C)C)O |
異性体SMILES |
CC[C@H]([C@@]1(C[C@@H]([C@](O1)([C@H]2C[C@@H]([C@@H](O2)[C@@]3(C[C@H]([C@@H](O3)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC)C)OC)C)C)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C)O)C)C)O |
正規SMILES |
CCC(C1(CC(C(O1)(C2CC(C(O2)C3(CC(C(O3)C4(CCC5(O4)C(C(C(C(O5)C(C)C(C(C)C(=O)O)OC)C)OC)C)C)OC6CCC(C(O6)C)OC)C)C)O)C)C)O |
同義語 |
CP 84657 CP-84,657 |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Insights:
- Lipophilicity Trends : Increasing alkyl chain length or aromatic substituents (e.g., in 6938-06-3) elevates LogP, enhancing membrane permeability but risking solubility issues.
- CYP Inhibition : UNII-7HN19N8JPO’s selective CYP1A2 inhibition contrasts with 6938-06-3’s CYP2D6 activity, implying divergent metabolic profiles.
- Synthetic Complexity : UNII-7HN19N8JPO’s low synthetic accessibility score (1.61) suggests optimized routes compared to 699-98-9 (score 3.10), which may involve multi-step purification .
Research Findings and Implications
Pharmacokinetic Advantages:
UNII-7HN19N8JPO’s balance of LogP (~2.13) and bioavailability (score 0.55) positions it favorably against analogs like 699-98-9 (LogP 0.98, low absorption). Its BBB permeability further distinguishes it from 5657-51-2, making it a candidate for CNS-targeted therapies .
Limitations and Risks:
- CYP1A2 Inhibition : May interfere with drugs metabolized by this enzyme (e.g., theophylline, clozapine).
- Solvency Challenges: Moderate aqueous solubility (LogS -1.96) could necessitate formulation enhancements for intravenous delivery.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
